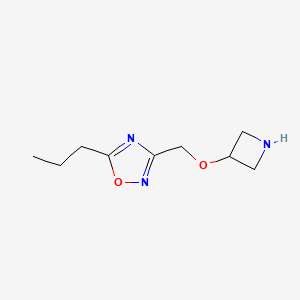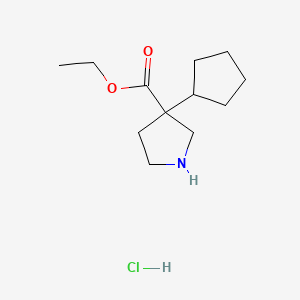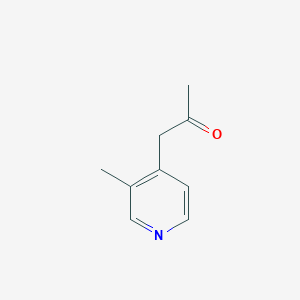
Ethyl methylleucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl methylleucinate is an ester derivative of leucine, a branched-chain amino acid. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This compound is known for its pleasant odor and is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl methylleucinate can be synthesized through the esterification of leucine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield leucine and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Leucine and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Ethyl methylleucinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
作用機序
The mechanism of action of ethyl methylleucinate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release leucine, which plays a crucial role in protein synthesis and metabolic regulation. The ester itself may also interact with cellular membranes and proteins, influencing their function and activity.
類似化合物との比較
Ethyl methylleucinate can be compared with other ester derivatives of amino acids:
Ethyl leucinate: Similar structure but lacks the methyl group, leading to different chemical properties.
Methyl leucinate: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl isoleucinate: Another branched-chain amino acid ester with distinct properties due to the different side chain.
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
ethyl 4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
DZLOWRBLCHSDMR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)










